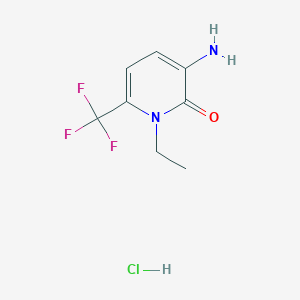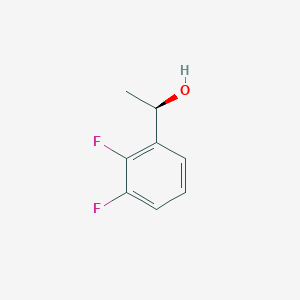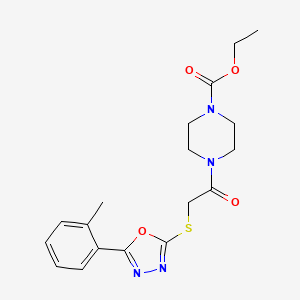![molecular formula C11H13NO2 B2980847 N-[(3-methoxyphenyl)methyl]prop-2-enamide CAS No. 1156157-22-0](/img/structure/B2980847.png)
N-[(3-methoxyphenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]prop-2-enamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. MPPA is a derivative of the natural compound curcumin, which is found in turmeric and has been studied for its anti-inflammatory and antioxidant properties. In
Aplicaciones Científicas De Investigación
Metabolic Pathway Identification
N-[(3-methoxyphenyl)methyl]prop-2-enamide and related compounds have been the subject of metabolic pathway identification in human urine, using GC/MS and LC/MS to identify specific metabolites. These studies found N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction as major metabolic pathways, highlighting the compound's metabolism into its corresponding 4-hydroxy-3-methoxy metabolites (Zaitsu et al., 2009).
Synthetic Utility in Chemistry
The synthetic utility of N-methoxy-N-methylamide, closely related to N-[(3-methoxyphenyl)methyl]prop-2-enamide, has been extensively explored. It has proven to be an excellent acylating agent for organolithium or organomagnesium reagents and a robust equivalent for an aldehyde group, making it a valuable tool in various synthetic endeavors, including in academic research and pharmaceutical industry applications on a kilogram scale (Balasubramaniam & Aidhen, 2008).
Enantioselective Synthesis
Research has also focused on the enantioselective synthesis of derivatives using N-methoxy-N-methylamide, derived from (S)-methylpyroglutamate, allowing the addition of Grignard reagents. Such synthetic routes have enabled the conversion into valuable chemical structures, such as (2S,3R)-1-benzyl-3-hydroxy-2-phenylpiperidine, underscoring the compound's utility in creating enantioselective compounds (Calvez, Chiaroni, & Langlois, 1998).
Molecular Structure and Antioxidant Activity
The molecular structure and antioxidant activity of novel derivatives such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have been analyzed through X-ray diffraction and DFT calculations. Such studies offer insights into the compound's electronic properties and potential for antioxidant applications, demonstrating its relevance in developing new therapeutic agents with antioxidant properties (Demir et al., 2015).
Versatility in Synthetic Chemistry
The versatility of Weinreb amides in synthetic chemistry has been highlighted, with studies showcasing their application in the Knorr pyrrole synthesis. This underscores the broader utility of N-[(3-methoxyphenyl)methyl]prop-2-enamide and related compounds in facilitating the synthesis of complex organic molecules, thus contributing to advancements in the field of synthetic organic chemistry (Alberola et al., 1999).
Safety And Hazards
The safety data sheet (SDS) for “N-[(3-methoxyphenyl)methyl]prop-2-enamide” provides information on its hazards. It is classified under GHS07 and has hazard statements H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-5-4-6-10(7-9)14-2/h3-7H,1,8H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIOOKRZULAQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)
![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)
![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)
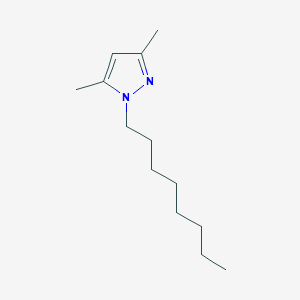
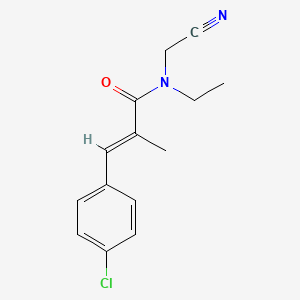
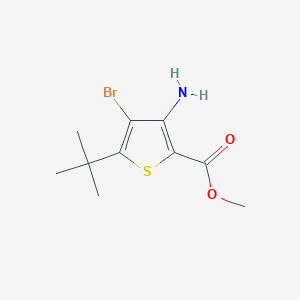
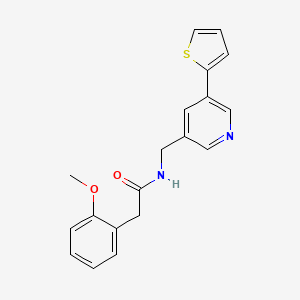
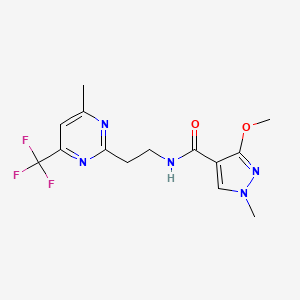
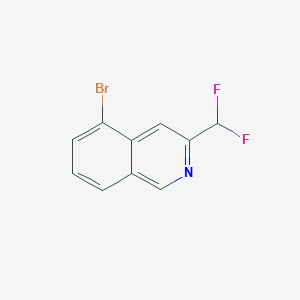
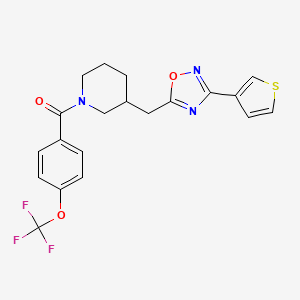
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)
